2-(2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)acetic acid sodium salt
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Overview
Description
2-(2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)acetic acid sodium salt is a chemical compound known for its unique structure and properties. It is characterized by the presence of three iodine atoms, an acetamido group, and an ethoxyacetic acid moiety. This compound is often used in various scientific and industrial applications due to its specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)acetic acid sodium salt typically involves multiple steps. The process begins with the iodination of a phenol derivative to introduce the iodine atoms. This is followed by the acylation of the phenol to form the acetamido group. The final step involves the reaction of the acetamido-iodophenol with ethoxyacetic acid under basic conditions to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-(2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)acetic acid sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the removal of iodine atoms.
Substitution: The iodine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide or potassium fluoride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce deiodinated derivatives.
Scientific Research Applications
2-(2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)acetic acid sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: This compound is utilized in biochemical assays and as a labeling agent due to its iodine content.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)acetic acid sodium salt involves its interaction with specific molecular targets. The iodine atoms in the compound play a crucial role in its biological activity, often participating in electron transfer reactions and binding to specific proteins or enzymes. The acetamido group enhances its solubility and facilitates its interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)valeric acid sodium salt
- 3-Acetamido-2,4,6-triiodobenzoic acid sodium salt dihydrate
- 2-(2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)butyric acid sodium salt
Uniqueness
2-(2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)acetic acid sodium salt is unique due to its specific combination of functional groups and iodine atoms, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound in scientific research and industrial processes.
Properties
IUPAC Name |
sodium;2-[2-(3-acetamido-2,4,6-triiodophenoxy)ethoxy]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12I3NO5.Na/c1-6(17)16-11-7(13)4-8(14)12(10(11)15)21-3-2-20-5-9(18)19;/h4H,2-3,5H2,1H3,(H,16,17)(H,18,19);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIGQUQBQWXEDW-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C=C1I)I)OCCOCC(=O)[O-])I.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11I3NNaO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.92 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101651-76-7 |
Source
|
Record name | Acetic acid, 2-(2-(3-acetamido-2,4,6-triiodophenoxy)ethoxy)-, sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101651767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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